2-Bromo-6-methyl-4-nitropyridine
Overview
Description
2-Bromo-6-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a pyridine derivative that has garnered attention due to its unique combination of physical and chemical properties. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-bromo-6-methyl-4-nitropyridine belongs, are known to interact with various biological targets .
Mode of Action
Instead, they undergo a process where the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the synthesis of imidazo[4,5-c]pyridines from 4-aminopyridine . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 1.51 . These properties can impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . The compound’s action can also be influenced by its interaction with other substances in the environment, such as in the Suzuki–Miyaura coupling reaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-methyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. This oxidative stress can result in the activation of stress response pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins . Furthermore, this compound can affect cell proliferation and apoptosis, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with cytochrome P450 enzymes, leading to the inhibition of their catalytic activity. This inhibition can alter the metabolism of endogenous and exogenous compounds, impacting various physiological processes. Additionally, the compound can generate reactive oxygen species, which can cause oxidative damage to cellular components, including lipids, proteins, and DNA . The resulting oxidative stress can trigger signaling pathways that modulate gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Studies have shown that this compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . Prolonged exposure to higher temperatures or light can lead to its degradation, reducing its efficacy in biochemical assays. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated potential cumulative effects on cellular function, including sustained oxidative stress and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and cellular effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage range to balance the compound’s efficacy and safety in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed or excreted by the body. The compound’s interaction with cytochrome P450 can also affect the metabolism of other substrates, potentially leading to drug-drug interactions . Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transporters and binding proteins may also facilitate its distribution within the body, affecting its localization and accumulation in specific tissues. Understanding the transport and distribution mechanisms of this compound is essential for evaluating its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and modulate their activity. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential effects on cellular processes.
Preparation Methods
The synthesis of 2-Bromo-6-methyl-4-nitropyridine involves several steps. One common method starts with the reaction of diethyl malonate with an alkali metal to generate a salt. This is followed by the addition of a toluene solution of 2-chloro-4-nitropyridine, leading to a condensation reaction. The resulting product undergoes decarboxylation under acidic conditions to yield 2-methyl-4-nitropyridine. This intermediate is then subjected to hydrogenation reduction in the presence of a palladium catalyst (Pd/C) using methanol as a solvent. The final step involves bromination and subsequent extraction to obtain this compound .
Chemical Reactions Analysis
2-Bromo-6-methyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-methyl-4-nitropyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Bromo-6-methyl-4-nitropyridine can be compared with other similar compounds such as:
2-Bromo-4-nitropyridine: Similar in structure but lacks the methyl group at the 6-position.
2-Bromo-3-methoxy-6-nitropyridine: Contains a methoxy group instead of a methyl group.
2-Bromo-6-methylpyridine: Lacks the nitro group, making it less reactive in certain types of reactions.
The presence of both the bromine and nitro groups in this compound makes it particularly versatile and reactive in various chemical transformations.
Conclusion
This compound is a valuable compound in organic chemistry, with applications ranging from synthetic chemistry to industrial production. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a useful building block in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-bromo-6-methyl-4-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(9(10)11)3-6(7)8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBRVPXLHHOEMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540250 | |
Record name | 2-Bromo-6-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97944-46-2 | |
Record name | 2-Bromo-6-methyl-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60540250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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